Cas no 99-91-2 (1-(4-chlorophenyl)ethan-1-one)
1-(4-chlorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chlorophenyl)ethanone
- 4-Chloroacetophenone
- 4'-Chloroacetophenone4
- 1-(4-chlorophenyl)-ethanon
- 1-(4-chlorophenyl)ethanone[qr]
- 4'-chloro-acetophenon
- 4-acetylchlorobenzene
- 4-chloroacetophenone[qr]
- 4-chlorophenylmethylketone
- Acetophenone, 4'-chloro-
- acetophenone,4-chloro-[qr]
- 4'-Chloroacetophenone
- 1-(4-Chlorophenyl)ethan-1-one
- 4’-Chloroacetophenone Standard
- p-Chloroacetophenone
- 4′-Chloroacetophenone
- CHLOROACETOPHENONE-4
- para-chloroacetophenone
- usafdo-1
- Ethanone, 1-(4-chlorophenyl)-
- p-Chloracetophenone
- p-Acetylchlorobenzene
- USAF DO-1
- 1-(4-Chlorophenyl)-ethanone
- Methyl p-chlorophenyl ketone
- p-Chlorophenyl methyl ketone
- 4-Chlorophenyl methyl ketone
- Methyl 4-chlorophenyl ketone
- 4-chloro acetophenone
- 1-a
- P-CHLOROACETOPHENONE [HSDB]
- Acetophenone, 4'-chloro- (8CI)
- F2147-0328
- InChI=1/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H
- SCHEMBL75640
- WLN: GR DV1
- CHEMBL608419
- Q27295903
- 1174565-85-5
- N10056
- HSDB 2088
- NS00040567
- EN300-17998
- 4'-chloroacetophenone-d7
- 99-91-2
- EINECS 202-800-7
- 1-(4-chloro-phenyl)-ethanone
- 3,4,5-tris(benzyloxy)benzylalcohol
- AI3-01370
- NSC 6115
- 4`-Chloroacetophenone
- 4-07-00-00639 (Beilstein Handbook Reference)
- p-chloro-acetophenone
- BRN 0386014
- NSC6115
- AKOS000118934
- Z57127462
- BDBM50304447
- A846097
- 1-(4-chlorophenyl)ethane-1-one
- P-CHLOROACETOPHENONE [MI]
- NSC-6115
- p-choroacetophenone
- 4-chloroace-tophenone
- AM20050032
- ZV4A71K303
- UNII-ZV4A71K303
- Q-200456
- FT-0617963
- bmse000518
- 4'-Chloroacetophenone-2',3',5',6'-d4
- MFCD00000624
- 4'-Chloroacetophenone, 97%
- CS-W016264
- 238399-91-2
- A904839
- C06647
- DTXSID1052668
- 4-chloracetophenone
- 4'-Chloroacetophenone,0.97
- pChloracetophenone
- Methyl pchlorophenyl ketone
- 4 inverted exclamation marka-Chloroacetophenone
- Acetophenone, 4'chloro
- acetophenone, p-chloro-
- Methyl 4chlorophenyl ketone
- ACETOPHENONE, 4-CHLORO-
- 4Chlorophenyl methyl ketone
- STK400323
- BBL013140
- DTXCID2031241
- 4Acetylchlorobenzene
- pAcetylchlorobenzene
- CHEBI:230611
- 4'chloroacetophenone
- pChloroacetophenone
- 4\\'-Chloroacetophenone
- 1(4Chlorophenyl)ethanone
- Ethanone, 1(4chlorophenyl)
- pChlorophenyl methyl ketone
- DA-56627
- FC05532
- 1-(4-chlorophenyl)ethan-1-one
-
- MDL: MFCD00000624
- Inchi: 1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
- InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C)=O)=CC=1
- BRN: 386014
Computed Properties
- Exact Mass: 154.01900
- Monoisotopic Mass: 154.0185425 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 154.59
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.192 g/mL at 25 °C(lit.)
- Melting Point: 14-18 °C (lit.)
- Boiling Point: 232 °C(lit.)
- Flash Point: Degrees Fahrenheit:194°F
Degrees Celsius:90°C - Refractive Index: n20/D 1.554(lit.)
- Solubility: 111mg/l (slow decomposition)
- Water Partition Coefficient: 111 mg/L (25 ºC)
- PSA: 17.07000
- LogP: 2.54260
- Refractive Index: INDEX OF REFRACTION: 1.5550 @ 20 °C/D
- Merck: 2116
- Vapor Pressure: 8 mmHg ( 90 °C)
- Solubility: Insoluble in water, soluble in organic solvents.
1-(4-chlorophenyl)ethan-1-one Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H330,H335
- Warning Statement: P260,P280,P284,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3416 6.1/PG 2
- WGK Germany:1
- Hazard Category Code: 22-26-37/38-41
- Safety Instruction: S26-S28-S36/37/39-S45-S28A
- RTECS:KM5600000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R26; R36/37/38
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
1-(4-chlorophenyl)ethan-1-one Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-chlorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0033-25g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 97.0%(GC) | 25g |
¥145.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0033-100g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 97.0%(GC) | 100g |
¥425.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0033-500g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 97.0%(GC) | 500g |
¥940.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C033A-25g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 98% | 25g |
¥47.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C033A-500g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 98% | 500g |
¥288.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C033A-100g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 98% | 100g |
¥110.0 | 2022-05-30 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0721599751- 5g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 95%(GC) | 5g |
¥ 49.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0721599743- 25g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 95%(GC) | 25g |
¥ 65.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0721599735- 100g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 95%(GC) | 100g |
¥ 152.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0721599723- 500g |
1-(4-chlorophenyl)ethan-1-one |
99-91-2 | 95%(GC) | 500g |
¥ 458.8 | 2021-05-18 |
1-(4-chlorophenyl)ethan-1-one Suppliers
1-(4-chlorophenyl)ethan-1-one Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(4-chlorophenyl)ethan-1-one
Professional Introduction to 1-(4-chlorophenyl)ethan-1-one (CAS No. 99-91-2)
1-(4-chlorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 99-91-2, is a significant organic compound widely recognized in the field of pharmaceutical chemistry and synthetic organic chemistry. This ketone derivative features a chloro-substituted benzene ring connected to an ethyl carbonyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by a rigid aromatic core and a reactive carbonyl functionality, positions it as a valuable building block in medicinal chemistry research.
The compound’s structural motif, specifically the 4-chlorophenyl moiety, imparts unique electronic and steric properties that influence its reactivity and potential applications. The chlorine atom at the para position relative to the carbonyl group enhances electrophilic aromatic substitution reactions, making it a preferred precursor in constructing more complex heterocyclic systems. This feature has been leveraged in recent studies aimed at developing novel therapeutic agents.
In contemporary pharmaceutical research, 1-(4-chlorophenyl)ethan-1-one has garnered attention for its role in synthesizing small-molecule inhibitors targeting neurological and inflammatory disorders. Recent advancements in computational chemistry have demonstrated its potential as a scaffold for ligands interacting with G-protein coupled receptors (GPCRs). For instance, derivatives of this compound have been explored in modeling interactions with the δ-opioid receptor, which is implicated in pain modulation and addiction pharmacology.
The utility of CAS No. 99-91-2 extends beyond academic research into industrial applications. Its incorporation into multi-step synthetic pathways has enabled the production of intermediates for agrochemicals and specialty chemicals. The compound’s stability under various reaction conditions, coupled with its compatibility with palladium-catalyzed cross-coupling reactions, has made it a staple in modern synthetic protocols. Recent patents highlight its use in generating aryl alkanoates via directed functionalization, underscoring its broad utility.
From a mechanistic perspective, the reactivity of 1-(4-chlorophenyl)ethan-1-one has been thoroughly investigated to optimize its incorporation into drug-like molecules. Studies employing density functional theory (DFT) have elucidated how electronic effects modulate its participation in nucleophilic addition reactions. These insights have informed the design of libraries for high-throughput screening (HTS), where subtle modifications around the phenyl ring can fine-tune binding affinity to biological targets.
The synthesis of this ketone is typically achieved through Friedel-Crafts acylation or via Vilsmeier-Haack formylation followed by reduction. Advances in green chemistry have introduced catalytic methods that minimize waste, aligning with sustainable pharmaceutical practices. For example, recent reports detail the use of recyclable heterogeneous catalysts to enhance yield while reducing energy consumption during preparation.
In clinical development contexts, analogs of 99-91-2 have been evaluated for their pharmacokinetic profiles. The presence of the chloro substituent influences metabolic pathways, particularly through cytochrome P450-mediated transformations. Understanding these interactions is critical for predicting drug-drug interactions and optimizing dosing regimens in therapeutic settings.
The compound’s role as a precursor to biologically active scaffolds has also been explored in antiviral and anticancer research. Recent publications describe its transformation into quinolone derivatives exhibiting inhibitory activity against bacterial enzymes like DNA gyrase. Such transformations highlight the adaptability of 1-(4-chlorophenyl)ethan-1-one as a molecular platform for addressing diverse pathological conditions.
Looking ahead, emerging technologies such as flow chemistry and microwave-assisted synthesis are being applied to streamline processes involving this intermediate. These innovations promise to accelerate lead optimization campaigns by enabling rapid access to structurally diverse derivatives while maintaining high purity standards.
Finally, regulatory considerations play a pivotal role in the commercialization of products derived from CAS No. 99-91-2. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical intermediates meet stringent quality criteria before entering clinical trials or reaching market availability. Collaborative efforts between academia and industry continue to refine synthetic methodologies tailored for large-scale production without compromising efficacy or safety.
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